molecular formula C17H21FN2O4 B2464292 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide CAS No. 899958-10-2

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide

Cat. No.: B2464292
CAS No.: 899958-10-2
M. Wt: 336.363
InChI Key: BFZAZOHLBXSPOX-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of both oxalamide and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 3-fluoroaniline to yield the final oxalamide product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxalamide group to corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Substituted fluorophenyl derivatives with various nucleophiles.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and the presence of the fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide
  • N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-fluorophenyl)oxalamide
  • N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide

Uniqueness

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the spirocyclic structure also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4/c18-12-5-4-6-13(9-12)20-16(22)15(21)19-10-14-11-23-17(24-14)7-2-1-3-8-17/h4-6,9,14H,1-3,7-8,10-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZAZOHLBXSPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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